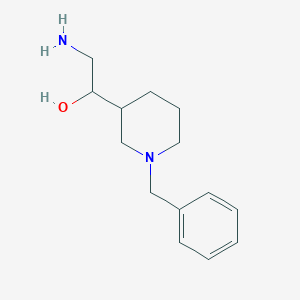

2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol

Description

2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol is an ethanolamine derivative featuring a benzyl-substituted piperidine ring. Its molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol (CAS: Not explicitly provided in evidence, but structurally related compounds are documented) . The compound consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with an ethanolamine moiety (2-aminoethanol).

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

2-amino-1-(1-benzylpiperidin-3-yl)ethanol |

InChI |

InChI=1S/C14H22N2O/c15-9-14(17)13-7-4-8-16(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11,15H2 |

InChI Key |

WPKFJHPZPCHJBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol typically involves the reaction of 1-benzylpiperidine with an appropriate amine and an alcohol. One common method is the reductive amination of 1-benzylpiperidin-3-one with 2-aminoethanol in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol and analogous compounds:

Structural and Functional Analysis

Substituent Effects on Piperidine Ring Benzyl vs. Aminophenyl: The benzyl group in the target compound enhances lipophilicity compared to the 2-aminophenyl substituent in 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol. This difference may influence blood-brain barrier permeability or receptor binding . Dichlorophenyl Analogues: Compounds like 2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol (CAS 78982-78-2) replace the piperidine scaffold with a dichlorophenyl group, reducing molecular weight (206.07 g/mol vs. 220.31 g/mol) and altering electronic properties due to chlorine’s electronegativity .

Ethanolamine vs.

Biological Relevance Midodrine-related Compound A (2-amino-1-(2,5-dimethoxyphenyl)ethanol) shares the ethanolamine motif but lacks the piperidine ring. Its dimethoxyphenyl group is associated with α-adrenergic activity, suggesting that aromatic substituents critically modulate pharmacological effects .

Biological Activity

2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol, a compound with significant structural features, is of interest in pharmacological research due to its potential interactions with neurotransmitter systems. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 234.34 g/mol. The compound contains a benzylpiperidine moiety, which is known for its biological activity. The presence of an amino group and a hydroxyl group enhances its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound primarily involves interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. Compounds with similar structures have been investigated for their potential as:

- Analgesics

- Antidepressants

- Neuroprotective agents

Pharmacological Effects

Preliminary studies suggest that this compound may exhibit significant pharmacological effects, although detailed evaluations are necessary to confirm its therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the structure can significantly affect the compound's activity. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Benzyl)piperidine | Basic structure without cyclopropane | Low activity |

| N-cyclopropyl-N-(4-fluorophenethyl)piperidine | Similar piperidine backbone | Enhanced potency due to fluorine substitution |

| 1-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)piperidin-4-amine | Contains thiazole and trifluoromethyl groups | Potential anti-cancer activity |

These comparisons highlight the importance of specific structural elements in determining biological activity.

Case Studies and Research Findings

Research has demonstrated various biological activities related to compounds structurally similar to this compound:

- Ebola Virus Entry Inhibition : A study involving derivatives of benzylpiperidine showed promising results in inhibiting Ebola virus entry, indicating that modifications can enhance antiviral properties .

- Acetylcholinesterase Inhibition : Compounds derived from benzylpiperidine have been shown to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . For example, donepezil, a well-known AChE inhibitor, shares structural similarities and has demonstrated significant efficacy .

- CC Chemokine Receptor Antagonism : Benzylpiperidine derivatives have been identified as potent antagonists for CC chemokine receptors, suggesting potential applications in treating inflammatory conditions .

Experimental Techniques

To evaluate the biological activity of this compound, various techniques can be employed:

- Molecular Docking Studies : These studies help predict how the compound interacts with specific receptors.

- In Vitro Assays : These assays assess the compound's inhibitory effects on enzymes such as AChE and BACE1.

Q & A

Q. What are the common synthetic routes for 2-Amino-1-(1-benzylpiperidin-3-yl)ethan-1-ol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the benzylpiperidine core via reductive amination or alkylation of piperidine derivatives .

- Step 2 : Introduction of the aminoethanol side chain through nucleophilic substitution or condensation reactions. Catalysts like pyridine or bases (e.g., K₂CO₃) are critical for regioselectivity .

- Key Variables : Temperature (optimized between 60–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of reagents (amine:halide ratio ≥1.2) significantly impact yields (reported 45–70%) .

Q. What structural features of this compound contribute to its biological activity?

Answer:

- Functional Groups : The amino group (-NH₂) and hydroxyl group (-OH) enable hydrogen bonding with biological targets (e.g., enzymes, GPCRs). The benzylpiperidine moiety enhances lipophilicity, improving membrane permeability .

- Stereochemistry : Chiral centers (e.g., at C3 of piperidine) influence binding affinity. For example, (R)-enantiomers show higher receptor selectivity in preliminary assays .

Q. How is the compound characterized for purity and structural confirmation?

Answer:

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles are mandatory. Use fume hoods for synthesis steps involving volatile reagents (e.g., bromine derivatives) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Toxicity data (LD₅₀ >500 mg/kg in rodents) suggest moderate hazard .

Q. What in vitro assays are used to evaluate its biological activity?

Answer:

- Enzyme Inhibition : IC₅₀ determination via fluorometric assays (e.g., acetylcholinesterase inhibition) .

- Receptor Binding : Radioligand displacement assays (e.g., σ-receptor binding using [³H]-DTG) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can contradictions in reported biological activity between enantiomers be resolved?

Answer:

- Methodology :

- Chiral Separation : Use HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to isolate (R)- and (S)-enantiomers .

- Target-Specific Assays : Compare binding kinetics (Kd, Bmax) using surface plasmon resonance (SPR) for each enantiomer .

- In Silico Docking : MD simulations (e.g., GROMACS) to model enantiomer-receptor interactions and explain selectivity differences .

Q. What strategies optimize synthetic yield while minimizing by-products?

Answer:

- Process Optimization :

- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) via response surface methodology .

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., overalkylation) by precise residence time control .

- By-Product Analysis : LC-MS identifies impurities (e.g., N-oxide derivatives), guiding reagent stoichiometry adjustments .

Q. How does the compound interact with neurotransmitter receptors, and what methodological approaches validate these interactions?

Answer:

- Mechanistic Insights :

- Dopamine D₂ Receptor : Radioligand competition assays ([³H]-spiperidone) show moderate affinity (Ki ~120 nM) .

- Serotonin 5-HT₃ : Electrophysiology (patch-clamp) in HEK293 cells transfected with 5-HT₃R reveals partial agonism .

- Validation : Knockout mouse models or siRNA silencing of target receptors confirm functional relevance .

Q. How does pH affect the compound’s stability in aqueous solutions?

Answer:

- Stability Studies :

Q. What computational tools predict metabolic pathways and potential toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.